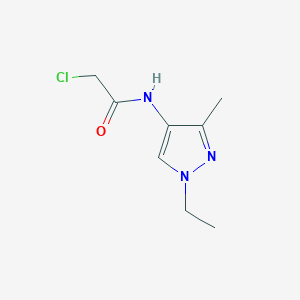

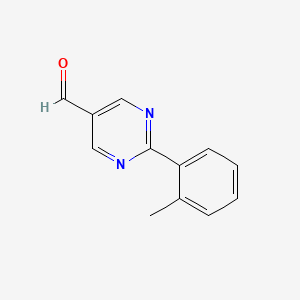

2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide

Overview

Description

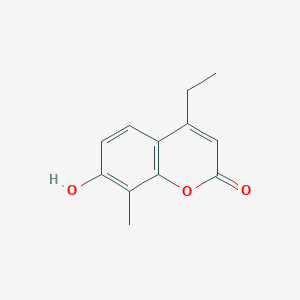

“2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide” is a chemical compound with the CAS Number: 957514-01-1 . It has a molecular weight of 201.66 and its IUPAC name is 2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12ClN3O/c1-3-12-5-7(6(2)11-12)10-8(13)4-9/h5H,3-4H2,1-2H3,(H,10,13) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 201.66 . The compound is stable under normal temperature and pressure . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water .Scientific Research Applications

Coordination Complexes and Antioxidant Activity

A study by Chkirate et al. (2019) explored the synthesis and characterization of pyrazole-acetamide derivatives, leading to the creation of Co(II) and Cu(II) coordination complexes. These complexes, formed through hydrogen bonding interactions, demonstrated significant antioxidant activity when tested in vitro. This research highlights the potential of such compounds in the development of antioxidant agents, contributing to the broader field of medicinal chemistry and pharmaceutical sciences. For detailed insights, refer to the Journal of Inorganic Biochemistry.

Herbicide Action and Environmental Impact

Weisshaar and Böger (1989) investigated the chloroacetamides, including 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl) acetamide and its counterparts, for their use as selective herbicides in various crops. This research provides insight into the agricultural applications of chloroacetamide derivatives and their role in controlling unwanted vegetation, with implications for crop yield improvement and agricultural sustainability. The findings can be accessed through the publication.

Metabolic Pathways and Toxicology

Coleman et al. (2000) conducted a comparative study on the metabolism of chloroacetamide herbicides, including acetochlor and its derivatives, in human and rat liver microsomes. This research sheds light on the metabolic pathways involved and their implications for understanding the toxicological profiles of these compounds, which is crucial for assessing their safety and environmental impact. The comprehensive study is available in Environmental Health Perspectives.

Safety and Hazards

The safety information for this compound can be found in its Material Safety Data Sheet (MSDS) . It is recommended to avoid long-term or frequent contact with this compound, and to avoid inhaling its dust or solution . It should be stored in a sealed container and kept away from oxidizers and strong acids or bases .

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide is the LmPTR1 pocket . This pocket is an active site in the Leishmania major pteridine reductase 1 (LmPTR1), an enzyme that plays a crucial role in the survival and proliferation of the Leishmania parasite .

Mode of Action

The compound interacts with its target by fitting into the LmPTR1 pocket . This interaction is characterized by a lower binding free energy, indicating a strong and favorable interaction . The compound also exhibits effective inhibitory action against certain common RET (c-RET) oncogenic mutations, with an IC50 of approximately 0.4 nM .

Biochemical Pathways

The inhibition of lmptr1 suggests that it may disrupt the metabolic pathways of the leishmania parasite, thereby exerting its antiparasitic effects .

Pharmacokinetics

The compound’s molecular formula is c8h12cln3o , and its molecular weight is 201.65 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound exhibits potent in vitro antipromastigote activity . This suggests that it may be effective in inhibiting the growth and proliferation of the Leishmania parasite, thereby potentially offering therapeutic benefits in the treatment of leishmaniasis .

Action Environment

The action, efficacy, and stability of 2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide may be influenced by various environmental factors. For instance, the compound’s solubility in certain polar organic solvents may affect its bioavailability and distribution within the body. Additionally, its stability under normal temperature and pressure conditions may impact its shelf life and storage requirements.

properties

IUPAC Name |

2-chloro-N-(1-ethyl-3-methylpyrazol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O/c1-3-12-5-7(6(2)11-12)10-8(13)4-9/h5H,3-4H2,1-2H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCPJCYZNMTQGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424506 | |

| Record name | 2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide | |

CAS RN |

957514-01-1 | |

| Record name | 2-Chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957514-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde](/img/structure/B1609403.png)

![4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid](/img/structure/B1609411.png)